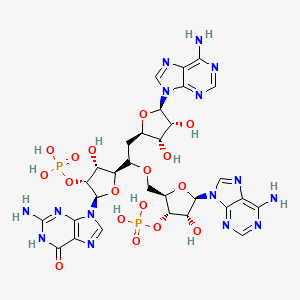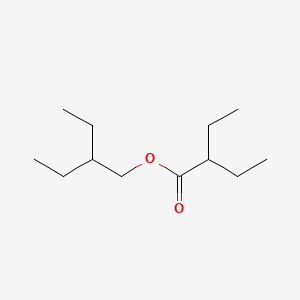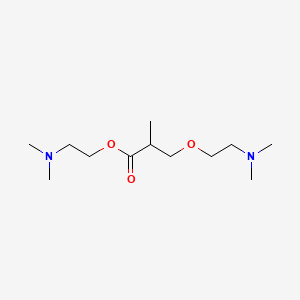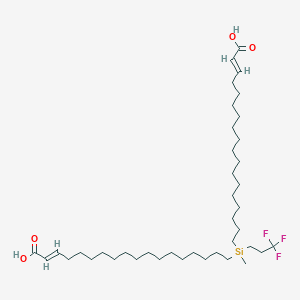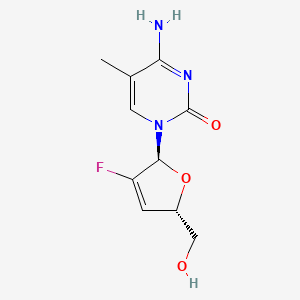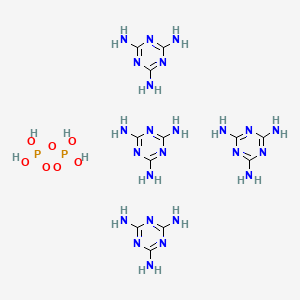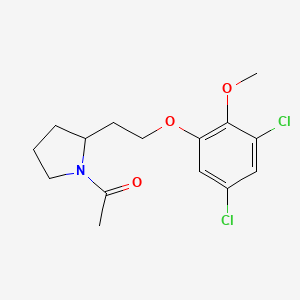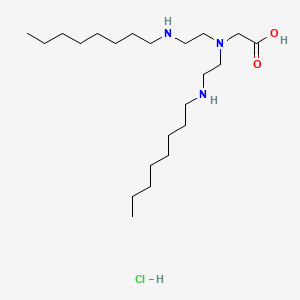
(S)-4-Octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-4-Octanol can be synthesized through several methods, including:
Reduction of 4-Octanone: One common method involves the reduction of 4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or enzymes to obtain the (S)-enantiomer with high optical purity. This method often involves the use of chiral ligands or biocatalysts in the presence of suitable substrates and reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes or biocatalytic methods to ensure high yield and enantiomeric excess. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Octanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-octanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Esterification: Reaction with carboxylic acids or acid anhydrides in the presence of acid catalysts can form esters.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Esterification: Carboxylic acids or acid anhydrides with sulfuric acid or p-toluenesulfonic acid as catalysts.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products:
Oxidation: 4-Octanone.
Esterification: Various esters depending on the carboxylic acid used.
Substitution: Halogenated octane derivatives.
Applications De Recherche Scientifique
(S)-4-Octanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a solvent in asymmetric synthesis.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-4-Octanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules. Its chiral nature allows for enantioselective interactions with enzymes and receptors, potentially leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
(S)-4-Octanol can be compared with other similar compounds such as:
®-4-Octanol: The enantiomer of this compound, which may exhibit different biological activities and properties.
1-Octanol: A primary alcohol with a hydroxyl group at the first carbon, used in various industrial applications.
2-Octanol: An alcohol with the hydroxyl group at the second carbon, also used as a solvent and in chemical synthesis.
Uniqueness: this compound’s unique stereochemistry and position of the hydroxyl group confer specific properties and reactivity, making it valuable in asymmetric synthesis and chiral applications.
Propriétés
Numéro CAS |
90365-63-2 |
|---|---|
Formule moléculaire |
C8H18O |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
(4S)-octan-4-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
WOFPPJOZXUTRAU-QMMMGPOBSA-N |
SMILES isomérique |
CCCC[C@H](CCC)O |
SMILES canonique |
CCCCC(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


